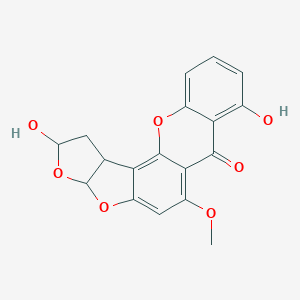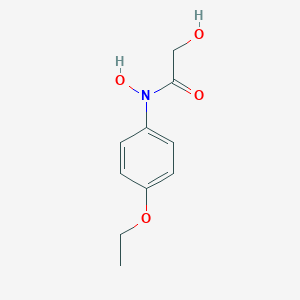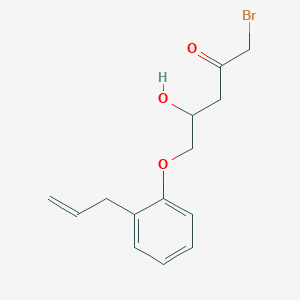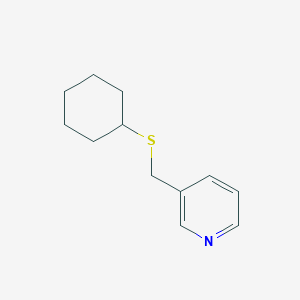
Pyridine, 3-((cyclohexylthio)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 3-((cyclohexylthio)methyl)-, also known as CTMP, is a chemical compound that belongs to the family of pyridines. It is a potent psychostimulant drug that has been found to have a high affinity for the dopamine transporter. CTMP has been of great interest to researchers due to its potential use in the treatment of attention-deficit hyperactivity disorder (ADHD) and other cognitive disorders.
Mecanismo De Acción
Pyridine, 3-((cyclohexylthio)methyl)- works by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which results in increased alertness, attention, and focus.
Efectos Bioquímicos Y Fisiológicos
Pyridine, 3-((cyclohexylthio)methyl)- has been found to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It has also been found to increase the release of dopamine and norepinephrine in the brain, which leads to increased alertness and focus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Pyridine, 3-((cyclohexylthio)methyl)- in lab experiments is that it has a high affinity for the dopamine transporter, which makes it a useful tool for studying the dopamine system. However, one of the limitations of using Pyridine, 3-((cyclohexylthio)methyl)- is that it is a potent psychostimulant drug, which makes it difficult to use in experiments involving human subjects.
Direcciones Futuras
There are a number of future directions for research on Pyridine, 3-((cyclohexylthio)methyl)-. One area of research is the development of new drugs that are more selective for the dopamine transporter. Another area of research is the use of Pyridine, 3-((cyclohexylthio)methyl)- in the treatment of cognitive disorders such as ADHD and narcolepsy. Additionally, research is needed to better understand the long-term effects of Pyridine, 3-((cyclohexylthio)methyl)- use and its potential for abuse.
Métodos De Síntesis
The synthesis of Pyridine, 3-((cyclohexylthio)methyl)- involves the reaction of 3-pyridylmethyl chloride with cyclohexylthiol in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure Pyridine, 3-((cyclohexylthio)methyl)-.
Aplicaciones Científicas De Investigación
Pyridine, 3-((cyclohexylthio)methyl)- has been extensively studied for its potential use in the treatment of ADHD, narcolepsy, and other cognitive disorders. It has been found to have similar effects to methylphenidate, a commonly used drug for the treatment of ADHD. Pyridine, 3-((cyclohexylthio)methyl)- has also been studied for its potential use as a cognitive enhancer and as a performance-enhancing drug.
Propiedades
Número CAS |
102206-50-8 |
|---|---|
Nombre del producto |
Pyridine, 3-((cyclohexylthio)methyl)- |
Fórmula molecular |
C12H17NS |
Peso molecular |
207.34 g/mol |
Nombre IUPAC |
3-(cyclohexylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C12H17NS/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11/h4-5,8-9,12H,1-3,6-7,10H2 |
Clave InChI |
SZYLLWWVPFAVSY-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)SCC2=CN=CC=C2 |
SMILES canónico |
C1CCC(CC1)SCC2=CN=CC=C2 |
Otros números CAS |
102206-50-8 |
Sinónimos |
3-(cyclohexylsulfanylmethyl)pyridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



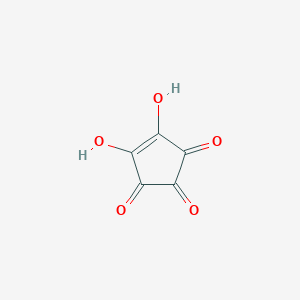
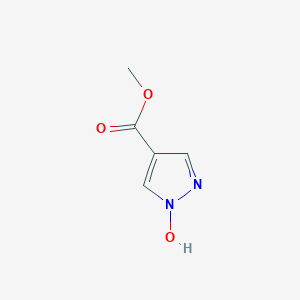
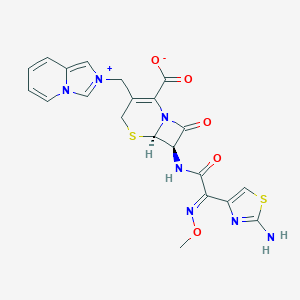
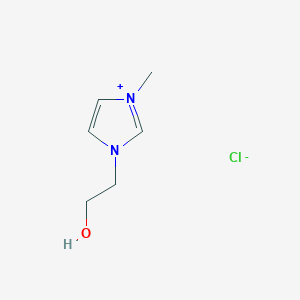
![(2-Aminobenzo[d]thiazol-6-yl)methanol](/img/structure/B25668.png)
![6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline](/img/structure/B25669.png)
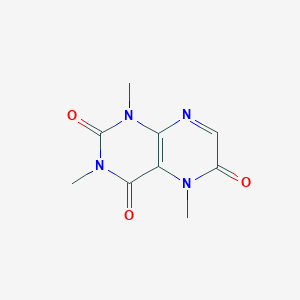
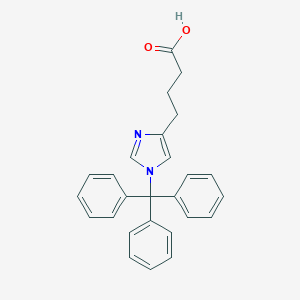
![[(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide](/img/structure/B25680.png)
![Peroxide, [1,3,5-benzenetriyltris(1-methylethylidene)]tris[(1,1-dimethylethyl)](/img/structure/B25681.png)

